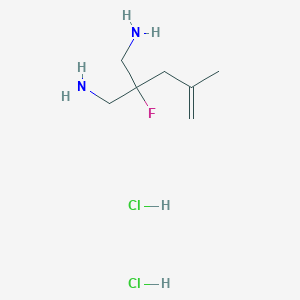
2-(Aminomethyl)-2-fluoro-4-methylpent-4-en-1-amine dihydrochloride
Descripción general
Descripción
2-(Aminomethyl)-2-fluoro-4-methylpent-4-en-1-amine dihydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a fluorine atom, and a double bond in its carbon chain. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-2-fluoro-4-methylpent-4-en-1-amine dihydrochloride typically involves multiple steps, starting with the appropriate precursors. One common method is the reaction of 2-fluoropent-4-en-1-ol with an appropriate amine source under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The process may involve continuous flow chemistry to ensure consistency and efficiency in the production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminomethyl)-2-fluoro-4-methylpent-4-en-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives of the compound.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-2-fluoro-4-methylpent-4-en-1-amine dihydrochloride is used in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in the synthesis of more complex molecules and in the study of chemical reactions.
Chemistry: The compound is used as a building block in organic synthesis, allowing chemists to create new compounds with specific properties. Biology: It can be used in biological studies to understand the interactions between small molecules and biological targets. Medicine: Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Aminomethyl)-2-fluoro-4-methylpent-4-en-1-amine dihydrochloride exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific biological system being studied.
Comparación Con Compuestos Similares
2-(Aminomethyl)pyridine: This compound has a similar aminomethyl group but lacks the fluorine atom and double bond present in 2-(Aminomethyl)-2-fluoro-4-methylpent-4-en-1-amine dihydrochloride.
2-Fluoropent-4-en-1-amine: This compound has a similar fluorine atom and double bond but lacks the aminomethyl group.
Uniqueness: this compound is unique due to the combination of the aminomethyl group, fluorine atom, and double bond in its structure. This combination provides distinct chemical properties that are not found in the similar compounds listed above.
Propiedades
IUPAC Name |
2-fluoro-2-(2-methylprop-2-enyl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-6(2)3-7(8,4-9)5-10;;/h1,3-5,9-10H2,2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQRCOQQNDXWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















